Product packaging for KIN1408(Cat. No.:)

KIN1408

Cat. No.: B1574189
M. Wt: 479.5
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Innate Immunity in Antiviral Host Defense

Innate immunity represents the crucial first line of defense against viral infections, encompassing the initial sensing and response to invading pathogens. nih.govfrontiersin.orgfrontiersin.orgmdpi.com This defense relies heavily on host pattern recognition receptors (PRRs), which play a pivotal role in recognizing pathogen-associated molecular patterns (PAMPs) found on viruses, such as viral DNA and RNA. nih.govfrontiersin.orgfrontiersin.orgmdpi.commdpi.comgoogle.com The activation of these PRRs initiates a cascade of intracellular signaling events that culminate in the induction of various antiviral effectors, including cytokines, chemokines, and type I interferons (IFNs). nih.govfrontiersin.orgmdpi.commdpi.commdpi.complos.org These molecules collectively contribute to the clearance of viral infections. nih.govfrontiersin.orgmdpi.commdpi.commdpi.complos.org Despite these robust defense mechanisms, viruses have evolved sophisticated strategies to evade and subvert host innate immune responses, highlighting the continuous need for deeper understanding and novel interventions. nih.govfrontiersin.orgfrontiersin.org

Overview of RIG-I-like Receptor (RLR) Pathway Agonists in Research

Among the critical PRRs involved in antiviral immunity are the RIG-I-like receptors (RLRs), which include Retinoic Acid Inducible Gene-I (RIG-I), Melanoma Differentiation-Associated protein 5 (MDA5), and Laboratory of Genetics and Physiology 2 (LGP2). nih.govfrontiersin.orgmdpi.comaai.orgnih.govnih.gov These cytosolic RNA helicases are specialized in detecting viral RNA within the cell. aai.orgnih.govnih.govfrontiersin.org Specifically, RIG-I preferentially binds to short double-stranded RNA (dsRNA) with a 5' triphosphate moiety, while MDA5 is inclined to bind to the stem region of longer dsRNA in a cooperative manner. nih.govnih.govfrontiersin.org Upon recognition of viral RNA, activated RIG-I and MDA5 interact with the mitochondrial antiviral signaling protein (MAVS). aai.orgnih.govfrontiersin.org This interaction triggers downstream signaling pathways that lead to the activation of key transcription factors, such as interferon regulatory factor 3 (IRF3), IRF7, and nuclear factor kappa B (NF-κB). frontiersin.orgplos.orgaai.orgnih.govfrontiersin.org The activation of these transcription factors results in the robust production of type I IFNs and the expression of numerous interferon-stimulated genes (ISGs), which establish an antiviral state within the host cell. frontiersin.orgplos.orgaai.orgnih.govfrontiersin.org Given their central role in initiating potent antiviral responses, RLR agonists are considered promising targets for the development of broad-spectrum antiviral therapeutics and vaccine adjuvants. plos.orgaai.orgnih.gov

Historical Development and Discovery Context of KIN1408 within Hydroxyquinoline Derivatives

This compound is a notable compound belonging to the hydroxyquinoline family of chemical derivatives. mdpi.comnih.govnih.govresearchgate.net Its discovery emerged from cell-based screening efforts aimed at identifying small molecules capable of activating RLR-dependent IRF3 pathways. nih.govresearchgate.net this compound is recognized as a derivative of the parent compound KIN1400, which also possesses a hydroxyquinoline core structure. nih.gov Research has demonstrated that this compound, along with KIN1400 and KIN1409, constitutes a class of compounds exhibiting broad-spectrum antiviral activity. mdpi.comnih.govnih.govnih.govresearchgate.net These compounds are characterized by their ability to selectively activate IRF3, thereby promoting a cellular IFN response. mdpi.comnih.govnih.gov While their potent antiviral effects are well-documented, the precise molecular target through which these hydroxyquinoline compounds exert their effects is still under investigation. nih.govresearchgate.net

Rationale for Investigating this compound as a Research Probe

The investigation of this compound as a research probe is driven by its demonstrated efficacy and its unique mechanism of action. This compound functions as an agonist of the RIG-I-like receptor (RLR) pathway. cenmed.commedchemexpress.comadooq.comprobechem.com A key aspect of its activity is its capacity to drive IRF3 activation, which in turn induces the expression of critical innate immune genes, including MDA5, RIG-I, Mx1, IRF7, and IFIT1, as observed in THP-1 cells. cenmed.commedchemexpress.com This activation of the innate immune response is concomitantly associated with the suppression of viral RNA levels, exemplified by its effect on dengue virus 2 RNA. cenmed.commedchemexpress.com

This compound has shown broad-spectrum antiviral activity against a diverse range of RNA viruses. mdpi.comnih.govnih.govresearchgate.netcenmed.commedchemexpress.comprobechem.commedchemexpress.com This includes significant activity against viruses from various families, as detailed in Table 1. Beyond its impact on gene expression, this compound also induces the relocalization of phosphorylated TANK-binding kinase 1 (pTBK1) from centrosomes to mitochondria and enhances CASP3-mediated cell death. probechem.com Its ability to activate MAVS-dependent IRF3 makes it a valuable tool for dissecting the intricacies of innate immune signaling and antiviral mechanisms. researchgate.netprobechem.com As a distinct class of IRF3-activating compounds with a hydroxyquinoline core, this compound offers a unique chemical scaffold for further exploration in the development of pan-antiviral agents. plos.orgnih.govnih.govresearchgate.net

Data Tables

Table 1: Broad-Spectrum Antiviral Activity of this compound

Virus FamilySpecific Viruses Exhibiting Susceptibility to this compound
FlaviviridaeHepatitis C Virus (HCV) mdpi.comnih.govresearchgate.netcenmed.commedchemexpress.comprobechem.commedchemexpress.com, Dengue Virus 2 (DENV2) mdpi.comnih.govresearchgate.netcenmed.commedchemexpress.comprobechem.commedchemexpress.com, West Nile Virus (WNV) mdpi.comnih.govresearchgate.net
OrthomyxoviridaeInfluenza A Virus (IAV) mdpi.comnih.govresearchgate.netcenmed.commedchemexpress.comprobechem.commedchemexpress.com
FiloviridaeEbola Virus (EBOV) mdpi.comnih.govresearchgate.netcenmed.commedchemexpress.comprobechem.commedchemexpress.com
ParamyxoviridaeNipah Virus (NiV) mdpi.comnih.govresearchgate.netcenmed.commedchemexpress.comprobechem.commedchemexpress.com, Respiratory Syncytial Virus (RSV) mdpi.comnih.govresearchgate.netprobechem.com
ArenaviridaeLassa Virus (LASV) mdpi.comnih.govresearchgate.netcenmed.commedchemexpress.comprobechem.commedchemexpress.com

Table 2: Innate Immune Genes Induced by this compound in THP-1 Cells

Gene NameFunction/Role in Innate Immunity
MDA5Pattern recognition receptor (RLR) sensing viral RNA cenmed.commedchemexpress.com
RIG-IPattern recognition receptor (RLR) sensing viral RNA cenmed.commedchemexpress.com
Mx1Interferon-induced GTPase with antiviral activity cenmed.commedchemexpress.com
IRF7Transcription factor crucial for type I IFN production cenmed.commedchemexpress.com
IFIT1Interferon-induced protein with antiviral activity cenmed.commedchemexpress.com

Properties

Molecular Formula

C25H19F2N3O3S

Molecular Weight

479.5

Synonyms

KIN-1408; KIN 1408; 7-((4-(difluoromethoxy)phenyl)((5-methoxybenzo[d]thiazol-2-yl)amino)methyl)quinolin-8-ol

Origin of Product

United States

Molecular and Cellular Mechanism of Action of Kin1408

Interferon Regulatory Factor 3 (IRF3) Activation and Translocation

Induction of IRF3 Phosphorylation

The activation of IRF3 by KIN1408 involves its phosphorylation, a crucial post-translational modification that enables IRF3 to become transcriptionally active. Research indicates that this compound induces a dose-dependent activation of IRF3, as measured by IRF3 phosphorylation (IRF3-P). For instance, quantitative analysis of band intensity from immunoblots showed that this compound induced up to 1.6-fold the levels of IRF3-P compared to control (DMSO-treated cells). nih.gov This phosphorylation event is a prerequisite for IRF3 dimerization and its subsequent movement into the nucleus. frontiersin.org

Table 1: Induction of IRF3 Phosphorylation by this compound

Treatment GroupFold Induction of IRF3-P (vs. DMSO-treated cells) nih.gov
DMSO (Control)1.0
This compoundUp to 1.6
KIN1400 (Parent Compound)Up to 2.4
KIN1409Up to 3.6

Nuclear Translocation Dynamics of IRF3

Following phosphorylation, IRF3 undergoes dimerization and translocates from the cytoplasm into the nucleus, where it can bind to promoter regions of target genes. frontiersin.org this compound has been shown to effectively promote IRF3 nuclear translocation in various cell lines, including PH5CH8 cells and Huh7 cells. nih.gov The effective concentration for maximal IRF3 nuclear translocation (ECmax) for this compound was determined to be 5 µM within 20 hours in Huh7 cells. scientificlabs.co.uk This translocation is a direct measure of IRF3 activation and is comparable to the effects observed with positive controls like Sendai virus (SeV) infection, a known potent activator of RIG-I-dependent signaling. nih.gov

Table 2: this compound-Induced IRF3 Nuclear Translocation

Cell LineECmax for IRF3 Nuclear Translocation scientificlabs.co.ukTime to ECmax scientificlabs.co.uk
Huh75 µM20 hours
HEK293Concentration-dependentNot specified

Dependence on IRF3 Activation

The biological effects of this compound, particularly its ability to induce innate immune gene expression and exert antiviral activity, are critically dependent on IRF3 activation. Studies using MAVS-knockout (KO) Huh7 cells demonstrated that this compound's capacity to induce interferon-stimulated genes (ISGs) like IFIT1 and IFIT2 was abolished in the absence of MAVS. nih.gov This suggests that this compound signals through the MAVS- and IRF3-dependent RLR pathway to drive innate immune gene expression. scientificlabs.co.uknih.gov The central role of IRF3 in establishing an antiviral state is well-established, as it drives the expression of innate immune response genes, including antiviral factors and type I interferons. nih.govresearchgate.net

Gene Expression Modulation via Innate Immune Pathways

This compound significantly modulates gene expression by activating innate immune pathways, primarily the RLR pathway. This activation leads to the upregulation of a broad spectrum of genes involved in antiviral defense, including key Interferon-Stimulated Genes (ISGs). nih.govcenmed.comcaymanchem.comlabscoop.commedchemexpress.com

Upregulation of Interferon-Stimulated Genes (ISGs)

This compound treatment results in the dose-dependent induction of numerous innate immune genes, including several well-characterized ISGs. nih.govcenmed.comcaymanchem.comlabscoop.commedchemexpress.com These genes are crucial for mounting an effective antiviral response and establishing an antiviral state within host cells. nih.govnih.govd-nb.info The induction levels of these genes by this compound are often comparable to those observed with its parent compound, KIN1400. nih.gov

Table 3: Key Interferon-Stimulated Genes Upregulated by this compound

Gene NameFunction/Role in Innate Immunity
MDA5Pattern recognition receptor, senses viral RNA nih.govnih.gov
RIG-IPattern recognition receptor, senses viral RNA nih.govnih.gov
Mx1Antiviral effector, inhibits viral replication nih.govcaymanchem.comlabscoop.com
IRF7Transcription factor, amplifies IFN response nih.govcaymanchem.comlabscoop.com
IFIT1Antiviral effector, inhibits viral translation nih.govcaymanchem.comlabscoop.com
OASL2Antiviral effector, involved in RNA degradation nih.gov
ISG15Ubiquitin-like modifier, antiviral functions nih.gov

MDA5 is a cytoplasmic pattern recognition receptor (PRR) belonging to the RLR family, which plays a vital role in detecting cytoplasmic viral nucleic acids, particularly long double-stranded RNA, and activating downstream signaling cascades. nih.govnih.gov this compound has been demonstrated to induce the expression of MDA5 in a dose-dependent manner in cells such as PMA-differentiated THP-1 cells. nih.govcenmed.comcaymanchem.comlabscoop.commedchemexpress.com This upregulation of MDA5 contributes to the enhanced cellular capacity to recognize and respond to viral infections. nih.gov

RIG-I is another crucial cytoplasmic PRR of the RLR family, primarily responsible for sensing short double-stranded RNA and 5'-triphosphate RNA, common features of viral RNA. nih.govnih.gov this compound acts as an agonist of the RIG-I pathway, leading to the significant upregulation of RIG-I expression (encoded by the DDX58 gene). nih.gov The induction of RIG-I by this compound enhances the initial recognition of viral pathogens and the subsequent activation of the innate immune response. nih.govcenmed.comcaymanchem.comlabscoop.commedchemexpress.com

Mx1 (Myxovirus resistance protein 1)

Myxovirus resistance protein 1 (Mx1) is a well-established interferon-stimulated gene (ISG) and a reliable indicator of viral infection. nih.gov Research indicates that this compound induces the expression of Mx1 in a dose-dependent manner in THP-1 cells, contributing to its antiviral effects. fishersci.ptgoogle.comuni-freiburg.dedntb.gov.uaguidetopharmacology.org

IRF7 (Interferon Regulatory Factor 7)

This compound has been observed to induce the expression of Interferon Regulatory Factor 7 (IRF7) in THP-1 cells. fishersci.ptgoogle.comuni-freiburg.dedntb.gov.uaguidetopharmacology.org In the RLR pathway, IRF7, alongside IRF3, is activated by MAVS, subsequently dimerizing and translocating to the nucleus to initiate a type I interferon response. wikipedia.org this compound selectively activates IRF3 to promote the cellular interferon response. nih.govwikipedia.org Quantitative analysis of IRF3 phosphorylation (IRF3-P) revealed that this compound induced up to 1.6-fold higher levels compared to dimethyl sulfoxide (B87167) (DMSO)-treated control cells. For comparison, the parent compound KIN1400 induced up to 2.4-fold, and KIN1409 induced up to 3.6-fold higher levels of IRF3-P. guidetopharmacology.org

Table 1: Induction of IRF3 Phosphorylation by KIN Compounds

CompoundFold Induction of IRF3-P (relative to DMSO control) guidetopharmacology.org
KIN14002.4
This compound1.6
KIN14093.6
IFIT1/ISG56 (Interferon-induced protein with tetratricopeptide repeats 1)

Interferon-induced protein with tetratricopeptide repeats 1 (IFIT1), also known as ISG56, is an interferon-stimulated gene whose transcription is strongly induced by interferons, viral infections, or double-stranded RNA (dsRNA). nih.govmedchemexpress.com this compound effectively induces the expression of IFIT1/ISG56 in THP-1 cells. fishersci.ptgoogle.comuni-freiburg.dedntb.gov.uaguidetopharmacology.org The protein encoded by IFIT1/ISG56 contains tetratricopeptide repeats (TPR) and plays a role in inhibiting viral replication and translational initiation. medchemexpress.com It is also considered a negative regulator of RIG-I or MDA5 cytosolic RNA helicase signaling. nih.gov

IFIT2/ISG54 (Interferon-induced protein with tetratricopeptide repeats 2)

This compound has been shown to induce the expression of IFIT2, also known as ISG54. guidetopharmacology.org Similar to IFIT1, IFIT2 is an IFN-stimulated gene and a member of the IFIT family, with its expression induced by type I or III interferons or viral infection. IFIT2 functions by binding to cellular or viral proteins or RNAs, and studies have indicated its protective role against lethal Vesicular Stomatitis Virus (VSV) neuropathogenesis in mice.

Transcriptional Profiling and Signature Analysis

To comprehensively understand the molecular responses elicited by this compound, microarray analysis has been employed to assess its transcriptional profiles and compare them with known activators of the intracellular innate immune response. nih.govguidetopharmacology.org In these studies, differentiated THP-1 cells were treated with this compound at concentrations of 10, 2.5, or 0.625 μM for 20 hours. nih.govguidetopharmacology.org The transcriptional analysis revealed the induction of specific antiviral genes and identified a novel module of host-driven immune-regulated genes capable of suppressing a variety of RNA viruses. nih.gov Differential gene expression was defined by at least a 2-fold change in expression and a Benjamini-Hochberg corrected p-value of less than 0.01 compared to appropriate negative controls. nih.gov Heat maps were generated to visualize differentially expressed genes, including those with predicted IRF7 binding sites in their promoters and genes mapped to the Reactome interferon alpha/beta signaling pathway. The raw microarray data is publicly accessible through the Gene Expression Omnibus (GEO) under accession number GSE74047. nih.gov

Programmed Cell Death Induction

The RLR pathway, through its activation of IRF3, has a dual function: inducing antiviral gene expression and triggering programmed cell death (apoptosis) in virus-infected cells. This process, known as RIG-I-like receptor-induced IRF3 mediated pathway of apoptosis (RIPA), serves as a host mechanism to limit viral dissemination. Since this compound is a potent inducer of IRF3 activation, it is intrinsically linked to the potential for programmed cell death in the context of antiviral responses. fishersci.ptgoogle.comuni-freiburg.dedntb.gov.uaguidetopharmacology.org However, early studies evaluating cell viability in HEK293 and Huh7 cells treated with this compound at concentrations up to 50 μM for up to 36 hours showed no significant difference in viability compared to DMSO-treated control cells. guidetopharmacology.org This suggests that this compound itself does not directly induce significant cellular toxicity or widespread programmed cell death under these specific experimental conditions. Nevertheless, the induction of IFIT2/ISG54 by this compound is relevant, as IFIT2/ISG54 expression has been found to promote cellular apoptosis via a mitochondrial pathway dependent on Bcl2 proteins. Programmed cell death (PCD), encompassing apoptosis, necroptosis, and pyroptosis, is a fundamental host defense mechanism against viral infections, aimed at eliminating infected cells to limit viral spread without causing inflammation.

pTBK1 Relocalization to Mitochondria

A key aspect of this compound's molecular mechanism is its ability to induce the relocalization of phosphorylated TANK-binding kinase 1 (pTBK1). In human neuroepithelial stem (NES) cells, pTBK1 typically localizes to centrosomes. However, upon treatment with this compound, pTBK1 undergoes a significant shift, relocalizing from the centrosomes to the mitochondria. scientificlabs.co.ukprobechem.commolnova.cnnih.gov

This relocalization is a crucial event in innate antiviral signaling. For instance, similar mitochondrial targeting of pTBK1 has been observed during infections with certain viruses, such as Zika virus (ZIKV) and human cytomegalovirus (HCMV), but not with others like dengue-2 virus (DENV). nih.gov The induced relocalization by this compound highlights its role in modulating cellular responses akin to those triggered by viral infections.

The distribution of pTBK1 in neuroepithelial stem cells can be observed under different conditions:

ConditionpTBK1 Localization
Vehicle-treated NES cellsCentrosomes
This compound-treated NES cellsMitochondria
ZIKV-infected NES cellsMitochondria
HCMV-infected NES cellsMitochondria
DENV-infected NES cellsCentrosomes

Role of Caspase-3 in this compound-Induced Apoptosis in Specific Cell Types (e.g., Neuroepithelial Stem Cells)

Beyond its role in antiviral immunity, this compound treatment has been shown to induce increased active Caspase-3 (aCASP3)-mediated cell death. This apoptotic effect is particularly notable in specific cell types, such as human neuroepithelial stem (NES) cells. scientificlabs.co.ukprobechem.commolnova.cnnih.gov

Caspases are a family of cysteine proteases that serve as central executioners of programmed cell death, or apoptosis. Caspase-3 is a pivotal enzyme in both extrinsic and intrinsic apoptotic pathways, amplifying initial death signals into full cellular disassembly. It is activated by proteolytic cleavage, often by upstream caspases like Caspase-8 or Caspase-9. frontiersin.org

In the context of neurodevelopment, apoptosis plays a vital role in shaping embryonic structures and is essential for the proper culling of neuroepithelial progenitors. Studies have indicated that Caspase-3 is required for this process. nih.gov While Caspase-3 activation is widely recognized as a hallmark of apoptosis, it has also been implicated in non-apoptotic functions, including directing stem cell differentiation. nih.gov The this compound-induced increase in aCASP3-mediated cell death in NES cells suggests a potential impact on neurodevelopmental processes or as a mechanism to eliminate infected or compromised cells.

The percentage of active Caspase-3 positive cells in neuroepithelial stem cells under different conditions is detailed below:

ConditionPercentage of aCASP3+ cells
Mock-treated NES cellsLow (e.g., 1 out of 1041)
This compound-treated NES cellsIncreased
DENV-infected NES cellsIncreased (e.g., 21 out of 842)
HCMV-infected NES cellsIncreased (e.g., 10 out of 472)

Preclinical Antiviral Efficacy Studies of Kin1408

Broad-Spectrum Antiviral Activity in In Vitro Models

KIN1408 has shown efficacy against a wide range of RNA viruses, including those from the Flaviviridae, Filoviridae, and Orthomyxoviridae families nih.govcenmed.comevitachem.commdpi.commedchemexpress.com. Its ability to activate IRF3 and induce innate immune gene expression contributes to its broad antiviral spectrum cenmed.com.

The Flaviviridae family includes several medically important viruses such as Hepatitis C Virus, Dengue Virus, and West Nile Virus. This compound has demonstrated significant antiviral activity against these pathogens in in vitro models nih.govcenmed.comevitachem.commedchemexpress.com.

Studies have shown that this compound, along with its related lead compound KIN1400, effectively suppresses Hepatitis C Virus (HCV) RNA levels in Huh7 cells nih.govcenmed.commedchemexpress.com. KIN1400 exhibited a 50% effective concentration (EC50) of less than 2 μM when administered 24 hours prior to infection. When administered post-infection, the estimated EC50 for KIN1400 was approximately 2 to 5 μM, indicating its antiviral activity even after the establishment of infection nih.gov.

Table 1: Antiviral Efficacy of KIN1400 (Related to this compound) Against HCV

VirusCell LineParameter MeasuredEC50 (Pre-infection)EC50 (Post-infection)Reference
HCVHuh7Viral RNA Levels< 2 μM~2-5 μM nih.gov

This compound and KIN1400 have been found to suppress both Dengue Virus serotype 2 (DV2) RNA levels in cells and the production of infectious DV2 particles in cell culture supernatants nih.govcenmed.comevitachem.commedchemexpress.com. Treatment with 20 μM KIN1400 significantly reduced viral RNA levels and infectious virus production, even when administered up to 24 hours post-infection. This resulted in an approximate 2-log-unit reduction in infectious virus production that was sustained over a 48-hour culture period nih.gov.

Table 2: Antiviral Efficacy of KIN1400 (Related to this compound) Against DV2

VirusCell LineConcentrationEffect on Viral RNAEffect on Infectious Virus ProductionReference
DV2Huh720 μMSuppressed~2-log-unit drop nih.gov

This compound, along with KIN1400, has demonstrated inhibitory effects against West Nile Virus (WNV) nih.govcenmed.comevitachem.commdpi.com. Specifically, KIN1400 was shown to suppress intracellular WNV RNA levels when administered after infection was established in HEK293 cells nih.gov.

This compound exhibits antiviral activity against viruses of the Filoviridae family, including the Ebola Virus (EBOV) nih.govcenmed.comevitachem.commdpi.commedchemexpress.com. In studies using normal primary Human Umbilical Vein Endothelial Cells (HUVECs) infected with EBOV, this compound at concentrations of 5 μM and 1 μM significantly reduced the number of infectious virus particles in the cell culture supernatants nih.gov.

Table 3: Antiviral Efficacy of this compound Against Ebola Virus

VirusCell TypeConcentrationEffect on Infectious Virus ParticlesReference
EBOVHUVECs1 μM, 5 μMReduced nih.gov

This compound has also shown activity against Orthomyxoviridae family viruses, specifically Influenza A Virus (IAV) cenmed.commdpi.commedchemexpress.com. This broad efficacy underscores its potential as a therapeutic agent for various viral infections.

Dengue Virus (DV2)

Against Arenaviridae Family Viruses (Lassa Virus)

Preclinical studies have demonstrated the efficacy of this compound against viruses belonging to the Arenaviridae family, specifically Lassa virus (LASV). This compound is part of a hydroxyquinoline family of compounds that have shown the ability to control LASV infections in cell cultures nih.govnih.gov. Administration of these compounds significantly reduced the viral RNA load within cells infected with Lassa virus and concurrently suppressed the production of infectious viral particles nih.gov.

Against Paramyxoviridae Family Viruses

This compound and its structural analogs, such as KIN1400 and KIN1409, have exhibited antiviral activity against viruses within the Paramyxoviridae family nih.govevitachem.com.

Nipah Virus (NiV)

This compound has been shown to suppress infectious viral particle production in cell cultures infected with Nipah virus (NiV) nih.govevitachem.com. Furthermore, treatment with this compound or its related compounds led to a significant decrease in the viral RNA load in cultured cells infected with Nipah virus nih.gov.

Respiratory Syncytial Virus (RSV)

The antiviral potential of this compound and its analogs, including KIN1400, has been evaluated against Respiratory Syncytial Virus (RSV) in cell culture models. Studies using RSV-infected HeLa cells demonstrated that treatment with KIN1400, an analog of this compound, resulted in approximately a 1-log-unit decrease in the number of infectious virus particles produced in the supernatant collected 48 hours post-infection nih.gov.

Cellular Antiviral Response Assessment

This compound exerts its antiviral effects by functioning as an innate immune agonist, specifically by activating IRF3 nih.gov. This activation leads to the induction of antiviral genes within treated cells, thereby mediating a broad-spectrum antiviral state nih.gov. The compounds belonging to this hydroxyquinoline family selectively activate IRF3 to enhance host immune responses nih.gov.

Reduction of Viral RNA Load in Cell Cultures

Prophylactic and therapeutic administration of this compound and its related compounds to cell cultures has consistently resulted in a significant reduction of the viral RNA load in cells infected with various pathogenic RNA viruses nih.gov. This includes viruses from the Arenaviridae family (e.g., Lassa virus) and Paramyxoviridae family (e.g., Nipah virus) nih.gov.

Suppression of Infectious Viral Particle Production

A key finding from preclinical studies is the ability of this compound and its related compounds to suppress the production of infectious viral particles nih.gov. For instance, treatment with KIN1400, an analog of this compound, imposed an approximate 2-log-unit reduction in infectious Dengue virus 2 (DV2) particle production, which was sustained over a 48-hour culture period nih.gov. Similarly, titrations of KIN1400, this compound, and KIN1409 on influenza A virus (IAV)-infected cells showed a decrease of approximately 1.5- to 2-log-units in the numbers of infectious viral particles produced at 24 hours post-infection nih.gov. Against RSV, KIN1400 demonstrated a 1-log-unit decrease in infectious virus particles in the supernatant at 48 hours post-infection nih.gov.

Table 1: Summary of Antiviral Efficacy against Select RNA Viruses

Virus FamilyVirus NameEffect on Viral RNA LoadEffect on Infectious Viral Particle ProductionReference
ArenaviridaeLassa Virus (LASV)DecreasedSuppressed nih.gov
ParamyxoviridaeNipah Virus (NiV)DecreasedSuppressed nih.gov
ParamyxoviridaeRespiratory Syncytial Virus (RSV)Not explicitly quantified for this compound; KIN1400 decreasedKIN1400 showed ~1-log-unit decrease nih.gov
OrthomyxoviridaeInfluenza A Virus (IAV)Not explicitly quantifiedThis compound and analogs showed ~1.5-2-log-unit decrease nih.gov
FlaviviridaeDengue Virus 2 (DV2)DecreasedKIN1400 showed ~2-log-unit decrease nih.gov

Efficacy in Preclinical Animal Models (Excluding Human Data)

The general importance of animal models in preclinical antiviral drug development is well-recognized, as they provide a crucial bridge between in vitro findings and human clinical trials by allowing for the assessment of drug efficacy, pharmacokinetics, and host immune responses in a complex biological system nih.goviu.edufrontiersin.orgcuanschutz.edurcb.res.inscientificarchives.com. However, specific data tables or detailed research findings demonstrating this compound's direct antiviral impact, such as viral load reduction, disease progression, or survival rates in infected animal models, are not consistently reported in the available literature.

While this compound has shown in vitro activity against a range of viruses including Hepatitis C virus (HCV), influenza A virus, dengue virus 2, Ebola virus, Nipah virus, and Lassa virus, specific data on its evaluation in corresponding animal models for these diseases are not detailed in the currently available information nih.govmedchemexpress.comresearchgate.netnih.gov. Studies that mention this compound in the context of viral infections predominantly describe its effects in cell culture systems, such as THP-1 cells and HEK293T cells, where it induces innate immune gene expression and suppresses viral RNA levels nih.govresearchgate.netunil.ch.

For instance, in vitro studies have shown this compound's potency in driving IRF3 activation to induce innate immune gene expression (e.g., MDA5, RIG-I, Mx1, IRF7, and IFIT1) in THP-1 cells, which concomitantly suppresses dengue virus 2 RNA nih.govmedchemexpress.com. Similarly, it has been demonstrated to reduce infectious virus particle production in cell culture for viruses like Ebola, Nipah, and Lassa viruses nih.gov. However, these findings are confined to cellular models, and their translation into in vivo efficacy data in animal disease models for this compound is not explicitly detailed in the search results.

The mechanism of this compound involves modulating host innate immune responses by acting as an RLR agonist, leading to IRF3 activation nih.govmedchemexpress.comresearchgate.net. In in vitro settings, this compound has been shown to induce the expression of interferon-stimulated genes (ISGs) and type I interferons, which are key components of the antiviral immune response nih.govresearchgate.netnih.gov.

However, comprehensive assessments of this compound's specific impact on host immune responses, such as cytokine profiles, immune cell populations, or antibody production, within preclinical animal models are not detailed in the available literature. General discussions on preclinical animal models emphasize their utility in dissecting complex immune processes and host reactions to pathogens nih.goviu.edufrontiersin.orgcuanschutz.eduscientificarchives.com. While this compound's in vitro immunomodulatory effects are clear, the extent to which these effects translate into measurable and beneficial immune responses in vivo in animal models remains to be specifically reported for this compound in the public domain.

Summary of In Vitro Antiviral Activity of this compound

The following table summarizes the in vitro antiviral activities of this compound as reported in the literature, which form the basis for its potential as an antiviral agent.

Virus Type/FamilySpecific VirusesIn Vitro Effect of this compoundReference
FlaviviridaeHCV, Dengue virus 2Drives IRF3 activation, induces innate immune gene expression, suppresses viral RNA nih.govmedchemexpress.comresearchgate.netnih.gov nih.govmedchemexpress.comresearchgate.net
FiloviridaeEbola virusSuppresses infectious virus production nih.gov nih.gov
OrthomyxoviridaeInfluenza A virusExhibits activity nih.govmedchemexpress.comresearchgate.netnih.gov nih.govmedchemexpress.comresearchgate.net
ParamyxoviridaeNipah virusSuppresses infectious virus production nih.gov nih.gov
ArenaviridaeLassa virusSuppresses infectious virus production nih.gov nih.gov

Note: The data presented in this section primarily reflects in vitro findings. Specific, detailed preclinical efficacy studies of this compound in animal models were not found in the reviewed literature.

Structure Activity Relationship Sar and Analog Studies of Kin1408

KIN1408 as an Analog of KIN1400

This compound is recognized as a structural analog of KIN1400, a pioneering small molecule activator of the RLR pathway nih.govmdpi.comasm.org. KIN1400, a hydroxyquinoline-based compound, was identified through a cell-based screen for its ability to activate RLR-dependent IRF3 activation, leading to the transcription of innate immune genes like IFIT1, IFIT2, and IFN-β nih.gov. Both KIN1400 and this compound function by activating IRF3 through the mitochondrial antiviral signaling (MAVS) protein, a critical adaptor in the RLR pathway, thereby inducing the expression of innate immune genes such as RIG-I, MDA5, IFIT1, IFIT2, IFITM1, OAS3, and Mx1 cenmed.comguidechem.comcaymanchem.comglpbio.comnih.govresearchgate.netnih.govresearchgate.netcaymanchem.combiomol.comfrontiersin.orgresearchgate.netmedchemexpress.com. This shared mechanism underscores this compound's role as a derivative designed to potentially enhance or refine the properties of its parent compound.

Comparative Analysis of this compound and Other KIN1400 Derivatives (e.g., KIN1409)

All three compounds—KIN1400, this compound, and KIN1409—induce similar antiviral gene signatures nih.gov. They exhibit broad-spectrum antiviral activity against a range of RNA viruses, including West Nile virus (WNV), dengue virus (DENV), hepatitis C virus (HCV), influenza A virus (IAV), Ebola virus (EBOV), Nipah virus (NiV), and Lassa virus (LASV) cenmed.comguidechem.comcaymanchem.comglpbio.comnih.govmdpi.comresearchgate.netnih.govresearchgate.netasm.org. This broad activity suggests that the core mechanism of RLR/IRF3 activation is conserved across these analogs.

The following table summarizes the comparative properties of KIN1400, this compound, and KIN1409:

CompoundMolecular FormulaMolecular Weight ( g/mol )Antiviral Potency (relative to KIN1400)Solubility & Medicinal Chemistry PropertiesAntiviral SpectrumMechanism of Action
KIN1400C24H17F2N3O2S449.5 caymanchem.combiomol.comBaselineModerate nih.govasm.orgBroad-spectrum RNA viruses nih.govcaymanchem.comRLR/MAVS/IRF3 activation nih.govcaymanchem.com
This compoundC25H19F2N3O3S479.5 cenmed.comguidechem.comcaymanchem.comglpbio.comadooq.combiosynth.comuni.luSimilar to KIN1400 nih.govasm.orgImproved nih.govasm.orgBroad-spectrum RNA viruses cenmed.comguidechem.comcaymanchem.comnih.govRLR/MAVS/IRF3 activation cenmed.comguidechem.comcaymanchem.comnih.gov
KIN1409Not explicitly providedNot explicitly providedSimilar to KIN1400 nih.govasm.orgImproved nih.govasm.orgBroad-spectrum RNA viruses nih.govRLR/MAVS/IRF3 activation nih.gov

Medicinal Chemistry Approaches for Analog Design

Medicinal chemistry efforts focused on designing KIN1400 analogs, including this compound, with the primary goal of improving drug potency, particularly through enhanced antiviral activity and/or solubility nih.govasm.org. Out of numerous analogs synthesized, only a subset retained the ability to activate IRF3, highlighting the specificity required for maintaining the desired biological activity nih.govasm.org.

KIN1400 features a hydroxyquinoline at its core nih.gov. Its analogs, such as this compound, consist of an aminothiazole core nih.govasm.org. This compound, specifically, incorporates a benzene (B151609) group within its aminothiazole core, similar to the KIN1400 parent compound asm.org. The precise structural modifications that differentiate this compound from KIN1400 involve the addition of a methoxy (B1213986) group and a slight change in the sulfur-containing ring, leading to a molecular formula of C25H19F2N3O3S for this compound compared to C24H17F2N3O2S for KIN1400 cenmed.comguidechem.comcaymanchem.comglpbio.comcaymanchem.combiomol.comadooq.combiosynth.comuni.lu. These subtle changes in the core structure and substituents are critical for maintaining or improving the desired RLR activation profile.

While this compound and KIN1409 retained potency similar to that of KIN1400, the chemical modifications introduced led to better solubility and improved medicinal chemistry properties nih.govasm.org. This suggests that the modifications successfully optimized pharmacokinetic and pharmacodynamic aspects without compromising the core antiviral efficacy. The ability of these derivatives to inhibit viruses even when administered post-infection further highlights the potential for improved drug properties through targeted medicinal chemistry nih.govasm.org.

Studies on this compound have indicated that it induces IRF3 activation and translocation into the nucleus in a concentration-dependent manner in HEK293 cells without inducing cellular toxicity guidechem.comcaymanchem.com. This suggests a degree of selectivity in its mechanism of action, focusing on the RLR pathway without broad cytotoxic effects. While the provided information does not detail specific off-target effects, the absence of cellular toxicity is a positive indicator for its potential as a therapeutic agent.

Influence of Chemical Modifications on Antiviral Potency

Computational and In Silico Approaches in Structural Optimization

Computational and in silico approaches play an increasingly vital role in modern drug discovery and structural optimization, including the design of RLR agonists. These methods can integrate chemical structure data with biochemical information for target identification and modulation researchgate.net. Techniques such as molecular dynamics (MD) simulations and machine learning are crucial for understanding protein-protein interactions, designing modulators, and predicting treatment outcomes researchgate.net.

In the context of structural optimization, computational methods can help in identifying optimal configurations for chemical structures to achieve desired properties like improved potency, selectivity, and physicochemical characteristics mdpi.comsciencepg.comnih.govaltair.comchemrxiv.orgnih.gov. For RLR agonists like this compound, such approaches could involve:

Virtual Screening : Rapidly evaluating large libraries of compounds for potential RLR binding affinity or activity researchgate.net.

Molecular Docking : Predicting the binding modes of this compound and its analogs to RLR components (e.g., RIG-I, MDA5, MAVS) to understand key interactions and guide structural modifications unimib.it.

Quantitative Structure-Activity Relationship (QSAR) Modeling : Developing mathematical models that correlate structural features with biological activity, allowing for the prediction of activity for new, unsynthesized analogs frontiersin.orgmdpi.com.

Pharmacophore Modeling : Identifying the essential steric and electronic features of this compound required for RLR activation, which can then be used to design novel scaffolds or optimize existing ones nih.govchemrxiv.orgnih.gov.

Computational Chemistry Calculations : Performing calculations to assess properties like solubility, lipophilicity, and metabolic stability, which are critical for improving medicinal chemistry properties, as observed with this compound and KIN1409 nih.govasm.org.

While specific computational studies on this compound were not detailed in the provided search results, these general approaches are fundamental to the rational design and optimization of small molecule therapeutics, enabling more efficient and targeted development of compounds with improved profiles.

Research Methodologies and Experimental Models in Kin1408 Studies

Cell Culture Models

A range of human cell lines serves as experimental models to assess KIN1408's impact on innate immunity and viral replication. These models allow for detailed analysis of gene expression, protein activation, and viral load reduction.

Phorbol 12-myristate 12-acetate (PMA)-differentiated THP-1 cells are a widely used model for human monocytes and macrophages, enabling studies on immune responses and differentiation processes. wikipedia.orgmednexus.orgnih.gov In studies involving this compound, PMA-differentiated THP-1 cells have been instrumental in demonstrating the compound's ability to induce the expression of key innate immune genes. medchemexpress.comcenmed.comlabscoop.comarctomsci.commedchemexpress.com

Detailed Research Findings: this compound has been shown to induce the expression of innate immune genes such as MDA5, RIG-I, Mx1, IRF7, and IFIT1 in PMA-differentiated THP-1 cells. medchemexpress.comcenmed.comlabscoop.comarctomsci.commedchemexpress.com For instance, this compound treatment induced RIG-I (DDX58), IFIT1, and Mx1 expression in a dose-dependent manner. nih.gov Transcriptome analysis using high-throughput RNA sequencing has also been performed on PMA-differentiated THP-1 cells treated with this compound, revealing changes in gene expression patterns. researchgate.net

Table 1: this compound Effects on Gene Expression in PMA-differentiated THP-1 Cells

Gene InducedObserved EffectEffective Concentration / TimeSource
MDA5Expression induction1.25-20 µM in 20 h medchemexpress.comcenmed.comscientificlabs.co.uklabscoop.comarctomsci.commedchemexpress.com
RIG-IExpression induction1.25-20 µM in 20 h, Dose-dependent medchemexpress.comcenmed.comscientificlabs.co.uklabscoop.comarctomsci.commedchemexpress.comnih.gov
Mx1Expression induction1.25-20 µM in 20 h, Dose-dependent medchemexpress.comcenmed.comscientificlabs.co.uklabscoop.comarctomsci.commedchemexpress.comnih.gov
IRF7Expression induction1.25-20 µM in 20 h medchemexpress.comcenmed.comscientificlabs.co.uklabscoop.comarctomsci.commedchemexpress.com
IFIT1Expression induction1.25-20 µM in 20 h, Dose-dependent medchemexpress.comcenmed.comscientificlabs.co.uklabscoop.comarctomsci.commedchemexpress.comnih.gov

Human hepatoma Huh7 cells are frequently utilized in antiviral research, particularly due to their high susceptibility to hepatitis C virus (HCV) and their utility as a model for hepatoma studies. huh7.com this compound has been evaluated in Huh7 cells for its ability to activate IRF3 and exert antiviral effects. scientificlabs.co.uknih.gov

Detailed Research Findings: this compound has been shown to drive IRF3 activation, characterized by nuclear translocation, in Huh7 cells with an ECmax of 5 µM within 20 hours. scientificlabs.co.uk This activation occurs without significant cytotoxicity, even at concentrations up to 50 µM over 20 hours. scientificlabs.co.uk Furthermore, this compound exhibits antiviral activity against dengue virus 2 (DV2) in Huh7 cells, effectively suppressing viral RNA levels. scientificlabs.co.ukmedchemexpress.comnih.gov Huh7.5 cells, a derivative of Huh7, have also been used in HCV infection studies. nih.gov

Table 2: this compound Effects in Huh7 Cells

Measured EffectObservationConcentration / TimeSource
IRF3 Activation (Nuclear Translocation)ECmax = 5 µM20 h scientificlabs.co.uk
CytotoxicityNot significant50 µM / 20 h scientificlabs.co.uk
DV2 RNA SuppressionConcomitant suppressionNot specified, dose-dependent medchemexpress.comnih.gov

Human Embryonic Kidney (HEK293) cells are a popular and versatile cell line in biomedical research, known for their reliable growth and high transfection efficiency, making them suitable for studying viral replication and gene function. beckman.comantibodyresearch.comevitria.comwikipedia.orgmdpi.com this compound has been investigated in HEK293 cells to understand its mechanism of IRF3 activation and antiviral properties. scientificlabs.co.uklabscoop.com

Detailed Research Findings: this compound induces IRF3 activation and its translocation into the nucleus in HEK293 cells in a concentration-dependent manner. labscoop.com This activation occurs without inducing cellular toxicity at relevant concentrations. labscoop.com this compound has also demonstrated antiviral activity against influenza A (IAV H3N2) in HEK293 cells. scientificlabs.co.uk Cytotoxicity in HEK293 cultures was reported as not significant even at 20 µM over 36 hours. scientificlabs.co.uk

Table 3: this compound Effects in HEK293 Cells

Measured EffectObservationConcentration / TimeSource
IRF3 Activation (Nuclear Translocation)Concentration-dependentNot specified labscoop.com
Cellular ToxicityNot inducedNot specified labscoop.com
CytotoxicityNot significant20 µM / 36 h scientificlabs.co.uk
Antiviral ActivityAgainst Influenza A (IAV H3N2)Not specified scientificlabs.co.uk

Beyond the commonly used lines, this compound's effects have been explored in other specialized human cell lines to assess its broad-spectrum activity and cellular targets.

Detailed Research Findings:

HeLa cells: this compound exhibits antiviral activity against Respiratory Syncytial Virus (RSV, A2 strain) in HeLa cells. scientificlabs.co.uk

Human Umbilical Vein Endothelial Cells (HUVECs): this compound demonstrates antiviral activity against several highly pathogenic viruses, including Ebola virus (EBOV strain Zaire), Nipah virus (NiV), and Lassa virus (LASV) in HUVECs. scientificlabs.co.uknih.gov HUVECs were pretreated with this compound at concentrations of 1 or 5 µM for 24 hours prior to viral infection. nih.gov

Human Neuroepithelial Stem (NES) cells: Studies have shown that MAVS signaling activation following this compound treatment can lead to pTBK1 mitochondria relocalization and caspase 3-mediated apoptosis in human neuroepithelial stem cells. scientificlabs.co.uk

Table 4: this compound Antiviral Activity in Other Cell Lines

Cell LineVirus TestedObserved EffectConcentration / TimeSource
HeLaRSV (A2 strain)Antiviral activityNot specified scientificlabs.co.uk
HUVECsEbola (Zaire)Antiviral activity1 or 5 µM / 24 h pretreatment scientificlabs.co.uknih.gov
HUVECsNipah virus (NiV)Antiviral activity1 or 5 µM / 24 h pretreatment scientificlabs.co.uknih.gov
HUVECsLassa virus (LASV)Antiviral activity1 or 5 µM / 24 h pretreatment scientificlabs.co.uknih.gov
Human NES CellsMAVS signaling activation, pTBK1 relocalization, caspase 3-mediated apoptosisNot specified scientificlabs.co.uk

To confirm the specific molecular pathways targeted by this compound, genetically modified cell lines are employed. These models allow researchers to ascertain the dependency of this compound's effects on key components of the RLR signaling pathway, such as MAVS and IRF3.

Detailed Research Findings: this compound's ability to induce cellular transcription of innate immune genes is dependent on both MAVS and IRF3. scientificlabs.co.ukhodoodo.com Although specific data for this compound in MAVS-knockout (MAVS-KO) or IRF3 dominant-negative mutant human cell lines were not explicitly detailed in the provided snippets, a related compound, KIN1400, was studied in MAVS-KO Huh7 cells. nih.gov In these studies, MAVS-KO Huh7 cells showed a lack of IFIT1 and IFIT2 induction upon KIN1400 treatment, confirming the MAVS-dependence of the RLR pathway activation. nih.gov This methodology is directly applicable to this compound to confirm its MAVS- and IRF3-dependent mechanism. Furthermore, CRISPR-Cas9 technology has been successfully used to generate MAVS and IRF3 knockout clones in other cell lines (e.g., salmonid CHSE-214 cells), demonstrating the essential role of these proteins in type I interferon induction. frontiersin.orgnih.govnih.gov Such genetically modified models are critical for dissecting the precise molecular targets and pathways influenced by compounds like this compound.

Other Relevant Cell Lines (e.g., HeLa, HUVECs, Human Neuroepithelial Stem Cells)

Molecular Biology Techniques

The investigation of this compound's mechanisms and effects relies heavily on a suite of molecular biology techniques. These techniques enable the quantification of gene expression, analysis of protein activation, and assessment of viral replication.

Detailed Research Findings:

RT-PCR and Real-time quantitative PCR (RT-qPCR): These techniques are frequently used to quantify the levels of viral RNA (e.g., dengue virus 2 RNA, HCV RNA) and the expression of innate immune genes (e.g., MDA5, RIG-I, Mx1, IRF7, IFIT1, IFIT2) in response to this compound treatment. medchemexpress.comcenmed.comlabscoop.comarctomsci.commedchemexpress.commednexus.orgnih.govsbvu.ac.in

Immunoblot Analysis (Western Blot): This method is employed to detect and quantify protein expression and phosphorylation states, such as Phospho-IRF3 (Ser386), total IRF3, RIG-I, MDA5, IFIT1, and Mx1, providing insights into protein activation and signaling pathways. medchemexpress.commednexus.orgnih.gov

Immunofluorescent Assays: These assays are utilized to visualize and confirm the nuclear translocation of IRF3, a critical step in the RLR signaling pathway activated by this compound. scientificlabs.co.uknih.govresearchgate.net

Plaque Assay and Focus-Forming Assay: These conventional virological techniques are used to quantify the number of infectious virus particles produced in cell culture supernatants, providing a direct measure of this compound's antiviral efficacy. nih.gov

Cell Viability Assays: Essential for determining the cytotoxicity of this compound at various concentrations and exposure times, ensuring that observed effects are due to specific biological activity rather than general cellular stress or death. scientificlabs.co.uknih.gov

Microarray Analysis and Transcriptome Analysis (RNA sequencing): These high-throughput methods allow for a comprehensive analysis of gene expression patterns across thousands of genes simultaneously, providing a broad overview of this compound's impact on cellular transcription. nih.govresearchgate.netnih.gov

CRISPR-Cas9 Technology: This gene-editing tool is used to create genetically modified cell lines, such as MAVS-knockout and IRF3-knockout cells, which are crucial for dissecting the specific roles of these proteins in this compound's mechanism of action. frontiersin.orgnih.govnih.gov

General molecular biology techniques such as nucleic acid gel electrophoresis, vector construction, restriction endonuclease digestion, protein sample preparation, protein purification, and various immunoassays are also foundational to these studies. medchemexpress.commedchemexpress.com

Gene Expression Analysis (RT-PCR, Quantitative PCR)

Gene expression analysis, particularly using Reverse Transcription Polymerase Chain Reaction (RT-PCR) and quantitative PCR (qPCR), is a fundamental methodology in this compound studies to quantify changes in messenger RNA (mRNA) levels. This compound has been shown to induce the expression of key innate immune genes, including melanoma differentiation-associated protein 5 (MDA5), Retinoic acid-inducible gene I (RIG-I), Myxovirus resistance protein 1 (Mx1), Interferon regulatory factor 7 (IRF7), and Interferon-induced protein with tetratricopeptide repeats 1 (IFIT1) in THP-1 cells. caymanchem.comnih.gov

Real-time qPCR serves as a sensitive and rapid technique for both absolute and relative quantification of gene expression, and it has been used to validate findings from other high-throughput methods like microarray analysis. For instance, the induction of genes such as RIG-I (DDX58), IFIT1, and Mx1 by KIN1400 (a related compound) was confirmed in a dose-dependent manner via RT-PCR, with this compound demonstrating similar inductive capacities and also promoting weak yet detectable expression of IFN-β and IFN-λ2/3. nih.gov Beyond host gene induction, RT-PCR has been extensively applied to quantify intracellular viral RNA levels, demonstrating this compound's ability to significantly reduce the RNA load of viruses like West Nile virus (WNV), dengue virus 2 (DV2), and hepatitis C virus (HCV) in infected cells. nih.gov

Table 1: Key Innate Immune Genes Induced by this compound

GeneFunctionDetection MethodCellular Model
MDA5Pattern Recognition ReceptorRT-PCR, qPCRTHP-1 cells
RIG-IPattern Recognition ReceptorRT-PCR, qPCRTHP-1 cells
Mx1Antiviral Effector ProteinRT-PCR, qPCRTHP-1 cells
IRF7Transcription FactorRT-PCR, qPCRTHP-1 cells
IFIT1Antiviral Effector ProteinRT-PCR, qPCRTHP-1 cells
IFN-βType I InterferonqPCRTHP-1 cells
IFN-λ2/3Type III InterferonqPCRTHP-1 cells

Protein Expression Analysis (Immunoblotting)

Immunoblotting, commonly known as Western blot, is a widely used technique to identify specific proteins and determine their relative abundance within a sample. In the context of this compound research, immunoblot analysis has been crucial for confirming the protein-level induction of innate immune genes. Studies have shown that this compound induces the expression of proteins such as MDA5, RIG-I, Mx1, IRF7, and IFIT1 in a dose-dependent manner in THP-1 cells. nih.gov This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then detecting the target proteins using specific antibodies. Additionally, this compound's capacity to activate IRF3 and induce its nuclear translocation in HEK293 cells, a key step in the RLR pathway, is a protein-level event often assessed through techniques that can visualize protein localization and modification. caymanchem.comnih.gov

Microarray Analysis for Global Gene Expression Profiling

Microarray analysis provides a comprehensive approach to assess global gene expression profiles in response to this compound treatment. This methodology allows researchers to simultaneously measure the expression levels of thousands of genes, offering insights into the broad transcriptional changes induced by the compound. In studies, macrophage-like THP-1 cells were treated with this compound at varying concentrations (0.625, 2.5, or 10 μM) for 24 hours, followed by the collection of total cellular RNA for microarray analysis. nih.gov

The microarray data generated from these experiments, such as those deposited in the Gene Expression Omnibus (GSE74047), provide a detailed transcriptional landscape. This analysis has been instrumental in comparing the gene expression profiles induced by this compound with those of related compounds like KIN1400 and KIN1409, revealing selective gene expression patterns. nih.gov The results obtained from microarray analysis are typically validated by real-time qPCR, confirming the induction of specific innate immune genes, including Mx1, RIG-I (DDX58), IFIT1, IFIT2, and IFITM1. nih.gov

Reporter Gene Assays for Pathway Activity

Reporter gene assays are powerful tools used to investigate the regulation of gene expression and the activation of specific cell signaling pathways. These assays involve linking a regulatory DNA sequence, such as a promoter or enhancer, to an easily detectable reporter gene (e.g., luciferase or beta-galactosidase). The expression of the reporter gene then serves as a quantifiable readout of the activity of the regulatory sequence or the pathway being studied.

This compound is known to activate the RIG-I-like receptor (RLR) pathway and induce IRF3 activation. nih.govcaymanchem.comnih.govmedchemexpress.com While specific detailed findings from reporter gene assays for this compound were not explicitly provided in the search results, the discovery of compounds like this compound often originates from high-throughput cell-based screening platforms designed to identify molecules that drive IRF3 activation and innate immune antiviral activity. nih.gov Such screenings typically employ reporter gene assays to detect the transcriptional activation of interferon-stimulated genes (ISGs) or interferon-beta (IFN-β) in response to compound treatment, thereby confirming the compound's ability to modulate specific signaling pathways. nih.gov

Virological Assays

Virological assays are critical for evaluating the antiviral efficacy of compounds like this compound by directly measuring their impact on viral replication and infectious virus production.

Viral Replication Assays (e.g., RNA Quantification)

Viral replication assays quantify the amount of viral genetic material (RNA or DNA) within infected cells or in the cell culture supernatant, providing a direct measure of the compound's ability to inhibit viral proliferation. In the context of this compound, these assays primarily involve RNA quantification using RT-PCR or qPCR. nih.gov

Research has demonstrated that this compound significantly reduces the viral RNA load in cultured cells infected with a broad spectrum of RNA viruses. These include West Nile virus (WNV), dengue virus 2 (DV2), hepatitis C virus (HCV), influenza A virus (IAV), Ebola virus (EBOV), Nipah virus (NiV), and Lassa virus (LASV). nih.gov For instance, KIN1400, a related compound with similar effects, effectively suppressed DV2 RNA levels in Huh7 cells and WNV RNA levels in HEK293 cells. nih.gov HCV RNA levels in cell culture supernatant were also quantified using TaqMan RT-PCR assays. nih.gov

Table 2: this compound's Impact on Viral RNA Levels

VirusCellular ModelEffect on Viral RNA LevelsPrimary Detection Method
Dengue Virus 2 (DV2)Huh7 cellsSignificant reductionRT-PCR / qPCR
West Nile Virus (WNV)HEK293 cellsSignificant reductionRT-PCR / qPCR
Hepatitis C Virus (HCV)Huh7 cellsSignificant reductionRT-PCR / qPCR
Influenza A Virus (IAV)Various cell linesReductionRT-PCR / qPCR
Ebola Virus (EBOV)HUVECsReductionRT-PCR / qPCR
Nipah Virus (NiV)HUVECsReductionRT-PCR / qPCR
Lassa Virus (LASV)HUVECsReductionRT-PCR / qPCR

Pseudotyped Virus Assays for Initial Screening

Pseudotyped virus assays are a fundamental tool in the initial screening of antiviral compounds like this compound, offering a safe and efficient platform for evaluating drug efficacy against highly pathogenic viruses. These assays involve the use of chimeric "viruses" that consist of a non-replicating viral core, typically derived from a lentiviral vector, enveloped by the surface glycoproteins of the virus of interest. berthold.comnih.gov A reporter gene, such as luciferase, is often incorporated into the pseudotyped virus, allowing for quantifiable measurement of viral entry into target cells. berthold.com

A significant advantage of pseudotyped virus assays is their enhanced safety profile, enabling research on hazardous pathogens (e.g., Ebola, Nipah viruses, against which this compound shows activity) in Biosafety Level 2 (BSL-2) laboratories, rather than requiring higher containment facilities. nih.govfrontiersin.org This safety aspect, combined with their ability to provide rapid results (often within 24 hours compared to several days for authentic virus assays), makes them ideal for high-throughput screening of antiviral agents and the evaluation of neutralizing antibodies. nih.gov Studies have consistently shown a high degree of correlation between results obtained from pseudotyped virus neutralization assays and those from authentic virus assays, validating their utility as a reliable surrogate for initial drug screening. frontiersin.org

High-Throughput Screening Platforms for RLR Agonist Discovery

The discovery of this compound highlights the effectiveness of high-throughput screening (HTS) platforms in identifying novel RLR agonists. These platforms are designed to rapidly screen large libraries of small molecules for their ability to modulate specific cellular pathways, such as the RLR-dependent IRF3 activation pathway. nih.govnih.gov For instance, the Kineta AViiD Discovery platform has been instrumental in identifying compounds, including this compound, that induce IRF3 activation and subsequent innate immune antiviral activity. nih.gov

HTS methodologies often integrate reporter assays, such as the interferon-stimulated gene 54 (ISG54)-luciferase reporter assay, to detect the activation of innate immune signaling pathways. researchgate.net Advances in HTS include the development of machine learning-enabled active learning pipelines. These data-driven approaches guide in vitro experimental screening, facilitating the discovery of small molecule immunomodulators that can precisely enhance or suppress innate immune signaling pathways, thereby optimizing immune responses for therapeutic applications. technologypublisher.com This systematic and automated approach is crucial for accelerating the identification of potent and selective RLR agonists.

Cellular Viability and Toxicity Assessment in Experimental Models

Assessing cellular viability and toxicity is a critical step in the preclinical evaluation of any chemical compound, including this compound, to ensure that observed biological effects are not merely a result of cellular damage or death. Various experimental models and assays are employed for this purpose. Common methods include ATP-based assays, such as the Cell Titer-Glo assay, and tetrazolium salt reduction assays like the XTT assay. biorxiv.orgpromega.dexenometrix.ch These assays quantify the metabolic activity of cells, which serves as a reliable indicator of cell viability. promega.dexenometrix.ch

For example, the RealTime-Glo™ MT Cell Viability Assay allows for continuous monitoring of cell viability over extended periods (up to 72 hours) in the same sample well, providing detailed insights into the time and dose-dependent effects of a compound. promega.de This non-lytic, ATP-independent approach measures the reducing potential of viable cells, with light production directly proportional to the number of live cells. promega.de Such assessments are crucial for determining the half-maximal inhibitory concentration (IC50) values and evaluating the cytotoxic potential of compounds. biorxiv.org

Furthermore, advanced experimental models incorporate multi-organ designs, such as the MIVO multi-organ platform, to investigate both on-target efficacy and potential off-target toxicity simultaneously. react4life.com These systems utilize 3D tissue models and dynamic fluidic systems to mimic physiological shear stress and circulation, providing a more accurate prediction of drug delivery, distribution, and inter-organ communication, thereby enhancing the relevance of preclinical toxicity data. react4life.com For this compound, ensuring that its RLR agonist activity is achieved without inducing significant cellular toxicity is paramount, and these assays are essential for such validation.

Advanced Delivery Systems in Research Contexts

The therapeutic potential of immunomodulators like this compound can be significantly enhanced through the use of advanced delivery systems. These systems aim to improve the bioavailability, stability, and targeted delivery of compounds, ultimately leading to better therapeutic concentrations and reduced potential for systemic toxicity. mdpi.comnrfhh.com

Nanoparticle Encapsulation and Delivery Strategies

Nanoparticle (NP) encapsulation is a prominent strategy in advanced drug delivery. Nanoparticles can protect encapsulated compounds from degradation, improve their solubility, and enhance their bioavailability. nrfhh.com This is particularly beneficial for compounds that may have poor aqueous solubility or are susceptible to rapid degradation in biological environments.

Key strategies for nanoparticle-based delivery include:

Targeted Delivery: Nanoparticles can be engineered with surface modifications, such as coatings with specific ligands (e.g., antibodies, peptides, polysaccharides, or small molecules), that bind to receptors overexpressed on target cells or tissues. nrfhh.commdpi.com This "active targeting" ensures that the therapeutic agent is delivered precisely where it is needed, minimizing off-target effects. mdpi.com

Enhanced Permeability and Retention (EPR) Effect: For certain conditions, such as tumors, nanoparticles can passively accumulate at the disease site due to the leaky vasculature and impaired lymphatic drainage characteristic of these tissues. nrfhh.com

Diverse Carriers: A variety of nanoparticle carriers are utilized, including micelles, polymeric dendrimers, nanoemulsions, metallic nanoparticles, and liposomes, each offering distinct advantages in terms of stability, loading capacity, and release profiles. nrfhh.com

Advanced Synthesis Techniques: Techniques like coaxial electrospraying allow for the production of multilayer particles, enabling sophisticated control over drug release kinetics and protection of the active ingredient. mdpi.com

In Vitro and In Vivo Application of Nanoformulations

The application of this compound in nanoformulations involves rigorous testing in both in vitro and in vivo models to validate their efficacy and safety.

In Vitro Application: In laboratory settings, nanoformulations of this compound would be tested on cell cultures to assess improvements in cellular uptake, sustained release, and enhanced antiviral activity compared to the free compound. These studies also confirm the stability of the encapsulated compound and its ability to maintain its immunomodulatory function within the nano-carrier.

In Vivo Application: In animal models, nanoformulations are administered to evaluate their therapeutic efficacy, biodistribution, and potential to reduce systemic side effects. For instance, studies involving intranasal administration of nanoformulations have been explored for immunomodulators like interferons, demonstrating improved therapeutic outcomes and reduced toxicity. mdpi.com Successful in vivo application of nanoparticle-based drug delivery systems has been shown to achieve targeted delivery and enhance the therapeutic index of various agents. mdpi.com This comprehensive evaluation ensures that nanoformulations of this compound are not only effective but also optimized for clinical translation.

Future Research Directions and Unanswered Questions Regarding Kin1408

Elucidation of Precise Molecular Target(s) beyond MAVS

Current understanding indicates that KIN1408 primarily exerts its antiviral effects by activating IRF3 via the MAVS pathway. nih.govresearchgate.netarctomsci.comcaymanchem.comglpbio.commdpi.com This activation leads to the induction of innate immune genes, including MDA5, RIG-I, Mx1, IRF7, and IFIT1. medchemexpress.comcenmed.comarctomsci.comcaymanchem.com However, a comprehensive understanding of this compound's precise molecular targets beyond MAVS remains an unanswered question. Future research should aim to investigate whether this compound interacts directly with other cellular components or pathways that contribute to its observed antiviral and immunomodulatory activities, or if its effects are solely mediated through the MAVS-IRF3 axis. Identifying any additional direct or indirect targets could reveal novel mechanisms of action and potentially lead to the development of more targeted or potent derivatives.

Deeper Understanding of Signal Transduction Specificity and Regulation

This compound's activation of the RLR pathway leads to a gene expression profile consistent with RIG-I signaling, distinct from responses induced by type I interferon (IFN) treatment or pathogen-associated molecular pattern (PAMP) RNA. nih.govbiorxiv.org This suggests a degree of specificity in its signal transduction. Nevertheless, a deeper understanding of the precise molecular events governing this specificity and the regulatory mechanisms controlling this compound-induced signaling is crucial. Research is needed to fine-tune the innate immune network responses by gaining further insight into the specific molecules involved in this compound's signaling cascade. researchgate.net This includes exploring how the compound's interaction with MAVS is regulated, what downstream factors influence the magnitude and duration of IRF3 activation, and how these processes are modulated in different cell types or in response to diverse viral infections. Such studies could uncover mechanisms to optimize the antiviral response while minimizing potential off-target effects.

Investigation of Potential for Combination Research with Other Antiviral Strategies

Given this compound's broad-spectrum antiviral activity and its mechanism as a host-directed immune modulator, exploring its potential for combination research with other antiviral strategies is a significant future direction. nih.gov While this compound is currently in preclinical development for conditions like dengue virus infection, its role as an RLR pathway agonist suggests its potential as an adjuvant to enhance vaccine immunity, similar to how other small molecule RIG-I agonists have been investigated. biorxiv.orguaslp.mx Future studies could evaluate this compound in combination with direct-acting antiviral agents to assess synergistic effects, reduce the likelihood of drug resistance, or enable lower dosages of individual compounds. Furthermore, its utility as an immunomodulatory adjuvant in conjunction with existing or novel vaccines against various RNA viruses warrants thorough investigation.

Development of Novel Analogs with Enhanced Efficacy or Specificity

This compound itself is a derivative of KIN1400, developed through focused chemical optimization to improve properties such as aqueous solubility and medicinal chemistry profiles. nih.gov This successful analog development highlights the potential for further structural modifications to enhance its therapeutic utility. Future research should prioritize the systematic development of novel this compound analogs aimed at improving efficacy, increasing specificity for the RLR pathway, or optimizing pharmacokinetic properties. This could involve rational drug design based on structural insights into its interaction with MAVS, or high-throughput screening of chemically diverse libraries. The goal would be to identify compounds with superior potency, reduced off-target effects, improved bioavailability, or more favorable metabolic stability, thereby advancing this compound-based compounds towards clinical application.

Role of this compound in Broader Immune Responses beyond Antiviral Activity

This compound functions as a host-directed immune modulatory molecule by activating innate immune genes and inducing the expression of cytokines and chemokines. nih.gov While its primary investigated role is antiviral, the activation of such a broad array of innate immune components suggests that this compound may play a role in broader immune responses beyond direct antiviral activity. Future studies could explore its potential influence on anti-tumor immunity, its effects on autoimmune conditions, or its capacity to modulate inflammatory responses. Understanding these broader immunomodulatory effects could uncover additional therapeutic applications for this compound or its derivatives, extending its utility beyond infectious diseases.

Conclusion

Summary of KIN1408's Significance as an RLR Agonist in Research

This compound stands as a significant small molecule in antiviral research due to its potent agonistic activity toward the RIG-I-like receptor (RLR) pathway medchemexpress.comcenmed.comcaymanchem.commedchemexpress.comglpbio.com. This compound's primary mechanism involves the activation and nuclear translocation of Interferon Regulatory Factor 3 (IRF3) medchemexpress.comcaymanchem.com. This activation is notably dependent on the Mitochondrial Antiviral-Signaling protein (MAVS) and IRF3 pathways glixxlabs.comresearchgate.net. The engagement of this pathway by this compound leads to the robust induction of critical innate immune genes, including MDA5, RIG-I, Mx1, IRF7, and IFIT1, within THP-1 cells medchemexpress.comcenmed.comcaymanchem.commedchemexpress.com.

The broad-spectrum antiviral efficacy of this compound against a diverse array of RNA viruses underscores its research importance. Studies have demonstrated its activity against Hepatitis C virus (HCV), influenza A virus, Dengue virus 2 (DENV-2), Ebola virus (EBOV), Nipah virus (NiV), and Lassa virus (LASV) medchemexpress.comcenmed.commedchemexpress.com. Furthermore, this compound has shown effectiveness against West Nile virus (WNV) and Respiratory Syncytial Virus (RSV) researchgate.netresearchgate.net. This broad-spectrum antiviral activity, mediated through the innate immune response, positions this compound as a valuable tool for investigating host-pathogen interactions and potential therapeutic strategies.

Contributions to Understanding Innate Antiviral Immunity

This compound has made substantial contributions to the understanding of innate antiviral immunity by serving as a chemical probe to dissect the RLR signaling pathway. Its ability to directly activate IRF3 and subsequently induce the expression of interferon-stimulated genes (ISGs) provides a clear model for studying the antiviral state in cells medchemexpress.comcaymanchem.com. Research utilizing this compound has illuminated how the activation of the RLR pathway can lead to the suppression of viral RNA levels, as observed with Dengue virus 2 medchemexpress.comcenmed.commedchemexpress.com.

The compound's capacity to drive antiviral gene expression through MAVS- and IRF3-dependent mechanisms highlights the critical role of these proteins in orchestrating the cellular defense against viral infections glixxlabs.comresearchgate.net. By modulating the innate antiviral response, this compound offers insights into the potential for small molecules to circumvent viral evasion strategies that target upstream components of the RIG-I sensing pathway researchgate.net. The genomic analyses of this compound treatment have further detailed the transcriptional profiles induced by RLR agonists, identifying specific antiviral genes and novel modules of host-driven immune-regulated genes that suppress RNA virus infections researchgate.net.

Outlook on this compound's Role in Preclinical Antiviral Research Development

The promising in vitro antiviral activity and well-defined mechanism of action of this compound suggest a significant outlook for its role in preclinical antiviral research development. As a potent inducer of the innate immune response, this compound represents a class of compounds that could be explored for the development of novel antiviral therapeutics, particularly against emerging and re-emerging RNA viruses for which limited treatment options exist researchgate.netnih.gov.

Future preclinical research could focus on further characterizing the efficacy of this compound in various cellular and animal models of viral infection. The concept of targeting innate immunity for antiviral therapy through small molecule agonists like this compound is an active area of investigation, aiming to harness the host's own defense mechanisms to combat viral threats caymanchem.commedchemexpress.comresearchgate.net. The broad-spectrum nature of this compound's antiviral activity also makes it an attractive candidate for developing pan-antiviral strategies, which are crucial for preparedness against unforeseen viral outbreaks nih.govwho.int. Continued research into this compound and similar RLR agonists is essential to fully understand their therapeutic potential and to advance them through the preclinical development pipeline towards potential clinical applications ukri.orgwho.int.

Q & A

Q. What is the molecular mechanism of KIN1408 in activating the IRF3 pathway?

this compound targets the RIG-I-like receptor (RLR) signaling pathway upstream of mitochondrial antiviral-signaling protein (MAVS), promoting IRF3 nuclear translocation and subsequent transcription of antiviral genes. Methodologically, validate IRF3 activation via:

  • Nuclear translocation assays (e.g., immunofluorescence or subcellular fractionation) .
  • Immunoblotting for phospho-TBK1/IRF3 to confirm pathway engagement .
  • Gene expression profiling (qRT-PCR or RNA-seq) to quantify innate immune genes like IFN-β .

Q. What are standard in vitro protocols for assessing this compound’s antiviral activity?

  • Cell lines : Use Huh7 (hepatocellular carcinoma), HEK293 (embryonic kidney), or PMA-differentiated THP-1 (monocytic) cells, as this compound’s efficacy varies by cell type .
  • Viral models : Test against dengue virus 2 (DV2), influenza A (H3N2), RSV, Ebola, Nipah, or Lassa virus at concentrations of 1–5 μM .
  • Cytotoxicity controls : Include MTT or LDH assays at 20–50 μM to exclude nonspecific cell death .

Q. How should researchers ensure reproducibility in this compound experiments?

  • Document solvent concentrations : this compound is dissolved in DMSO (30 mg/mL); maintain DMSO ≤0.1% to avoid solvent toxicity .
  • Replicate timing : Adhere to incubation periods (e.g., 20 h for IRF3 activation in Huh7 cells) .
  • Reference primary data : Cross-check findings with raw data from Onorati et al. (2016) or Pattabhi et al. (2015) .

Advanced Research Questions

Q. How can conflicting cytotoxicity data for this compound across studies be resolved?

Conflicts may arise due to cell-type-specific tolerances (e.g., 50 μM in Huh7 vs. 20 μM in HEK293). To address this:

  • Dose-response curves : Generate EC50 values for both antiviral activity and cytotoxicity in parallel .
  • Mechanistic studies : Use caspase-3 assays to differentiate apoptosis (observed in neuroepithelial stem cells) from general cytotoxicity .
  • Contextual reporting : Specify cell confluency, passage number, and serum conditions in methods .

Q. What experimental designs are optimal for studying this compound’s impact on mitochondrial dynamics?

  • Live-cell imaging : Track mitochondrial relocalization of phospho-TBK1 using fluorescent tags (e.g., MitoTracker) .
  • Proteomic analysis : Perform subcellular fractionation followed by mass spectrometry to identify MAVS interactome changes .
  • Functional assays : Couple Seahorse metabolic analysis with antiviral readouts to link mitochondrial stress to IRF3 activation .

Q. How can researchers validate this compound’s specificity for the RLR pathway versus other PRR pathways?

  • Knockout models : Use MAVS- or IRF3-deficient cells to confirm pathway dependency .
  • Multiplex cytokine profiling : Compare this compound-induced responses to TLR agonists (e.g., poly(I:C)) to rule out off-target NF-κB activation .
  • CRISPR screens : Identify host factors essential for this compound activity via genome-wide loss-of-function assays .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent antiviral effects?

  • Nonlinear regression : Fit dose-response data to Hill or log-logistic models to calculate EC50/IC50 .
  • Error propagation : Account for technical (e.g., pipetting) and biological (e.g., cell viability) variability using bootstrapping .
  • Meta-analysis : Pool data from multiple studies (e.g., Onorati et al., Pattabhi et al.) to assess inter-experiment consistency .

Methodological Guidance

Q. How to design a study investigating this compound’s synergy with existing antivirals?

  • Combination indices : Use Chou-Talalay or Bliss independence models to quantify synergy .
  • Sequential dosing : Test pre-/post-infection administration to identify therapeutic windows .
  • Transcriptomic validation : Perform dual RNA-seq to distinguish additive vs. synergistic gene signatures .

Q. What are best practices for optimizing this compound concentrations in primary human cells?

  • Pilot titration : Test 0.1–20 μM in primary HUVECs or NES cells, monitoring apoptosis (caspase-3) and antiviral markers .
  • Pharmacokinetic modeling : Estimate intracellular drug accumulation via LC-MS/MS .
  • Ethical reporting : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for human cell research .

Data Interpretation and Reporting

Q. How should researchers address discrepancies in this compound’s reported ECmax values?

  • Cross-validate assays : Compare IRF3 nuclear translocation (ECmax = 5 μM in Huh7) with downstream IFN-β secretion .
  • Contextualize conditions : Note differences in cell density, serum starvation, or viral MOI between studies .
  • Transparent reporting : Use ARRIVE guidelines for preclinical data to enhance reproducibility .

Q. What strategies improve the rigor of this compound’s in vivo efficacy studies?

  • Animal models : Use IFNAR−/− mice for Zika or dengue models to bypass species-specific interferon limitations .
  • Pharmacodynamic markers : Measure IRF3 phosphorylation in splenic or hepatic tissues .
  • Blinded analysis : Ensure outcome assessors are unaware of treatment groups to reduce bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.